N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a morpholino group at position 4 and a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety linked via an ethyl chain. This compound shares structural similarities with kinase inhibitors and anti-inflammatory agents, as pyrazolo-pyrimidine derivatives are known for modulating enzymatic activity . The morpholino group enhances solubility and bioavailability, while the dihydrodioxine moiety contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4/c27-20(17-12-29-15-3-1-2-4-16(15)30-17)21-5-6-26-19-14(11-24-26)18(22-13-23-19)25-7-9-28-10-8-25/h1-4,11,13,17H,5-10,12H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYPEKQEYLCDBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Pyrazole Precursor
The synthesis begins with cyclocondensation of 4-morpholinopyrimidine-5-amine with diethyl ethoxymethylenemalonate under refluxing ethanol. This Knorr-type reaction yields the pyrazole ring through intramolecular cyclization:
4-Morpholinopyrimidine-5-amine + Diethyl ethoxymethylenemalonate
→ 4-Morpholino-1H-pyrazolo[3,4-d]pyrimidine (Intermediate A)
Key Conditions
Chlorination at Position 6
Intermediate A undergoes chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 110°C:
4-Morpholino-1H-pyrazolo[3,4-d]pyrimidine + POCl₃/PCl₅
→ 4-Morpholino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (Intermediate B)
Optimized Parameters
| Parameter | Value |
|---|---|
| POCl₃:PCl₅ Ratio | 3:1 (v/v) |
| Temperature | 110°C |
| Reaction Time | 4 hours |
| Yield | 85% |
Synthesis of 2,3-Dihydrobenzo[b]Dioxine-2-Carboxamide
Carboxylic Acid Activation
2,3-Dihydrobenzo[b]dioxine-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂):
2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid + SOCl₂
→ 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride (Intermediate D)
Reaction Specifications
Final Amide Coupling
Nucleophilic Acyl Substitution
Intermediate C reacts with Intermediate D in dichloromethane (DCM) using triethylamine (TEA) as base:
1-(2-Aminoethyl)-4-morpholino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine +
2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride
→ Target Compound
Optimized Coupling Conditions
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DCM |
| Base | TEA (3 equiv) |
| Temperature | 0°C → RT |
| Reaction Time | 12 hours |
| Workup | Aqueous NaHCO₃ wash |
| Purification | Column Chromatography (SiO₂, EtOAc/MeOH 9:1) |
| Yield | 65% |
Analytical Characterization Data
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆)
δ 8.71 (s, 1H, pyrimidine-H),
δ 7.45-7.32 (m, 4H, aromatic),
δ 4.58 (m, 2H, OCH₂O),
δ 3.72 (t, J=4.8 Hz, 4H, morpholine),
δ 3.55 (m, 2H, NCH₂CH₂N),
δ 2.81 (t, J=5.1 Hz, 4H, morpholine)
HRMS (ESI+)
Calculated for C₂₀H₂₂N₆O₄ [M+H]⁺: 410.1702
Found: 410.1705
Process Optimization Challenges
Key Synthetic Hurdles
Regioselectivity in Pyrazole Formation :
Chlorination Efficiency :
Amide Coupling Side Reactions :
Alternative Synthetic Routes
Palladium-Catalyzed Amination
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves the inhibition of specific protein kinases. This compound binds to the ATP-binding site of kinases such as CDK2 and EGFR, thereby blocking their activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Compounds:
- Compound 8a,b (N-(4-Aryloxy/Alkoxy-2-methyl-phenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine): Features a phenyl group at position 1 and aryloxy/alkoxy substituents. Unlike the target compound, it lacks the morpholino and dihydrodioxine groups, resulting in reduced polarity and altered pharmacokinetics .
- This modification improves binding affinity to ATP pockets in kinases .
- Compound 10a-e (Benzoate esters): Replaces the ethyl-dihydrodioxine chain with ester groups, increasing metabolic instability but allowing rapid cellular uptake .
Structural Impact on Activity :
*Estimated based on molecular formula.
Morpholino-Substituted Analogs
Key Compounds:
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) : Shares a morpholine-like ethyl chain but lacks the pyrazolo-pyrimidine core. The nitrophenyl group enhances electron-withdrawing effects, altering redox properties compared to the target compound.
- EP 4 374 877 A2 Derivatives : Contain trifluoromethyl and morpholin-4-yl-ethoxy groups. The fluorine atoms increase metabolic stability, while the ethoxy linker mimics the ethyl chain in the target compound.
Functional Group Comparison :
- Morpholino vs. Piperazine: Piperazine derivatives (e.g., ) exhibit higher basicity, affecting cellular penetration .
- Dihydrodioxine vs. Benzyl : The dihydrodioxine moiety in the target compound provides conformational restraint, improving target specificity over flexible benzyl groups .
Spectroscopic Characterization
- NMR Profiling: demonstrates that chemical shifts in regions A (39–44 ppm) and B (29–36 ppm) are sensitive to substituent changes, as seen in the target compound’s morpholino and dihydrodioxine groups .
- HRMS Validation : Both the target compound and analogs like 2d require high-resolution mass spectrometry for accurate mass confirmation due to complex fragmentation patterns.
Biological Activity
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a unique molecular structure that includes:
- Morpholino Group : Enhances solubility and bioavailability.
- Pyrazolo[3,4-d]pyrimidine Core : Known for its anticancer properties.
- Dihydrobenzo[b][1,4]dioxine moiety : May contribute to its biological activity through interactions with various biological targets.
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including the compound , exhibit significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Epidermal Growth Factor Receptor (EGFR) Inhibition : The compound has been studied for its ability to inhibit EGFR, a critical target in cancer therapy. In particular, it demonstrated potent anti-proliferative effects against A549 (lung cancer) and HCT-116 (colon cancer) cell lines with IC50 values of 8.21 µM and 19.56 µM respectively .
- Cyclin-Dependent Kinase 2 (CDK2) Inhibition : It has been reported to inhibit CDK2 activity, which is crucial for cell cycle regulation. This inhibition leads to significant cytotoxic effects across various cancer cell lines.
Antiviral Activity
The compound has also shown promising antiviral properties comparable to established antiviral drugs like Ribavirin. It was noted for its ability to interfere with viral replication processes.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : By targeting kinases such as EGFR and CDK2, the compound disrupts critical signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Flow cytometric analyses have revealed that the compound can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, indicating a shift towards pro-apoptotic signaling .
Research Findings and Case Studies
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for high yield and purity?
The synthesis involves multi-step organic reactions, including cyclization of the pyrazolo[3,4-d]pyrimidine core, coupling with morpholine and dihydrobenzo[d][1,4]dioxine moieties, and final purification via column chromatography . Key parameters for optimization include:
- Temperature : Maintaining 60–80°C during cyclization to avoid side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalysts : Use of Pd catalysts for Suzuki-Miyaura coupling to ensure regioselectivity .
- Purification : Gradient elution in HPLC (C18 columns) resolves structurally similar impurities .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR verifies regiochemistry of the pyrazolo[3,4-d]pyrimidine core and confirms substituent positions .
- LC-MS : Monitors reaction progress and quantifies residual impurities (<0.5% by area normalization) .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystallizable intermediates .
- Elemental analysis : Validates molecular formula accuracy (e.g., C, H, N within ±0.3% of theoretical values) .
Q. How can researchers identify biological targets for this compound in preclinical studies?
- Kinase profiling : Screen against panels of recombinant kinases (e.g., PI3K, mTOR) due to structural similarity to ATP-competitive inhibitors .
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding affinities to kinase domains .
- Cell-based assays : Measure IC₅₀ values in cancer cell lines (e.g., HCT-116, MCF-7) to infer target engagement .
- SAR analysis : Modify substituents (e.g., morpholine ring, dihydrodioxine) to correlate structural changes with activity .
Advanced Research Questions
Q. How should researchers address contradictions in biological activity data across different assays?
- Assay validation : Ensure consistency in cell culture conditions (e.g., serum concentration, passage number) to minimize variability .
- Orthogonal methods : Cross-validate IC₅₀ values using fluorescence polarization (binding assays) and Western blotting (target phosphorylation) .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false-negative results .
- Positive controls : Include reference inhibitors (e.g., LY294002 for PI3K) to benchmark activity .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Systematic substitution : Replace the morpholine group with thiomorpholine or piperazine to assess steric/electronic effects .
- Bioisosteric replacement : Swap dihydrobenzo[d][1,4]dioxine with benzodioxane to evaluate pharmacokinetic improvements .
- Computational modeling : Generate QSAR models using descriptors like logP, polar surface area, and H-bond donors .
- Fragment-based screening : Identify minimal pharmacophores using truncated analogs .
Q. How can scale-up synthesis challenges be mitigated for in vivo studies?
- Continuous flow reactors : Improve heat dissipation during exothermic steps (e.g., cyclization) .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify waste disposal .
- Crystallization optimization : Use anti-solvent addition (e.g., water in EtOAc) to enhance yield and polymorph control .
Q. What methodologies are recommended for studying protein binding and off-target effects?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐₙ/kₒff) for target kinases .
- Thermal shift assays : Monitor thermal stabilization of proteins upon ligand binding .
- Proteome-wide profiling : Use affinity pulldown with biotinylated analogs and mass spectrometry .
Q. How can metabolic stability and toxicity be assessed early in development?
Q. What experimental designs are optimal for evaluating synergistic effects with existing therapies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
